Neoantimycin

Overview

Description

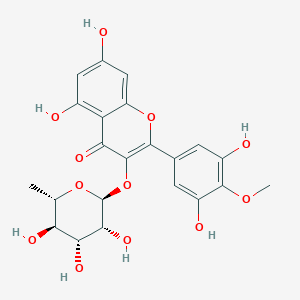

Neoantimycin is a group of 15-membered ring depsipeptides isolated from Streptomycetes, a genus of Gram-positive bacteria. These compounds are known for their broad-spectrum anticancer activities and are biosynthesized by hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . The molecular skeleton of this compound is built on a 15-membered tetralactone ring containing one methyl, one hydroxy, one benzyl, and three alkyl moieties, as well as an amide linkage to a conserved 3-formamidosalicylic acid moiety .

Mechanism of Action

Target of Action

Neoantimycin, a member of the antimycin family, is known to be an effective regulator of the oncogenic proteins GRP78/BiP and K-Ras . These proteins play crucial roles in cell growth and proliferation, making them primary targets of this compound.

Mode of Action

This compound interacts with its targets (GRP78/BiP and K-Ras) by binding to them, which disrupts their normal function . This disruption can lead to changes in the cell’s growth and proliferation processes, potentially leading to cell death in cancerous cells .

Biochemical Pathways

This compound biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . The molecular skeleton of this compound is built on a 15-membered tetralactone ring containing one methyl, one hydroxy, one benzyl, and three alkyl moieties, as well as an amide linkage to a conserved 3-formamidosalicylic acid moiety . This complex structure allows this compound to interact with its targets and exert its effects.

Result of Action

This compound has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells . It exerts excellent growth-inhibitory activity against certain cancer cells in a concentration-dependent manner . This compound induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis . It also leads to the loss of the mitochondrial membrane potential (MMP), up-regulates pro-apoptotic protein Bax and down-regulates anti-apoptotic proteins Bcl-2, Mcl-1, and Bcl-x L, resulting in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other microbial communities can affect the production and effectiveness of this compound . Additionally, the physical and chemical properties of the environment, such as pH, temperature, and nutrient availability, can also impact the stability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Neoantimycin biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . These enzymes, proteins, and other biomolecules interact with this compound, playing a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to exert excellent growth-inhibitory activity against various cancer cells in a concentration-dependent manner . It induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL . This results in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .

Metabolic Pathways

This compound is involved in the biosynthetic pathway directed by non-ribosomal peptide synthetase and polyketide synthase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of neoantimycin was achieved using intramolecular transesterification for the construction of the 15-membered tetralactone core . The synthetic route involves the use of chiral-pool building blocks and a series of protection and deprotection steps to ensure the correct stereochemistry of the final product .

Industrial Production Methods: this compound is produced industrially through fermentation processes involving genetically engineered strains of Streptomycetes. By manipulating the precursor supply and biosynthetic pathways, researchers have been able to improve the yield of this compound significantly .

Chemical Reactions Analysis

Types of Reactions: Neoantimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, amide, and ester moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups in this compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the ester and amide groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Neoantimycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying depsipeptide synthesis and biosynthesis.

Biology: Investigated for its role in regulating oncogenic proteins such as GRP78/BiP and K-Ras.

Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.

Comparison with Similar Compounds

Antimycin A: A well-known antifungal metabolite with a similar mechanism of action.

Unantimycin B: A neoantimycin analog with selective anticancer activities.

Isothis compound: A minor metabolite of this compound with a different stereochemistry.

Uniqueness: this compound is unique due to its 15-membered tetralactone ring structure and its potent anticancer properties. Unlike other antimycins, this compound and its analogs have shown effectiveness in regulating specific oncogenic proteins, making them promising candidates for targeted cancer therapy .

Properties

CAS No. |

22862-63-1 |

|---|---|

Molecular Formula |

C36H46N2O12 |

Molecular Weight |

698.8 g/mol |

IUPAC Name |

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1 |

InChI Key |

JIJATTFJYJZEBT-VFVHXOKRSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Isomeric SMILES |

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Appearance |

White solid |

Synonyms |

neoantimycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

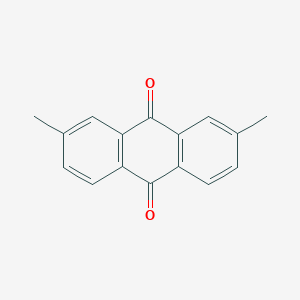

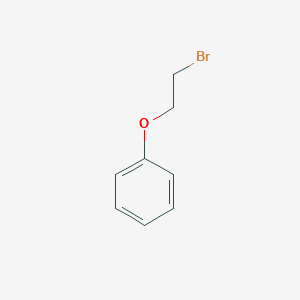

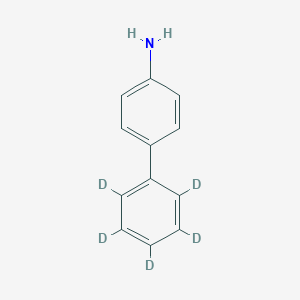

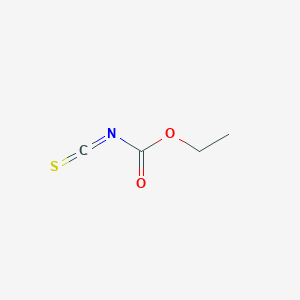

Feasible Synthetic Routes

Q1: What makes Neoantimycins interesting in the context of cancer research?

A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.

Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?

A2: While the exact mechanism is still under investigation, studies indicate that this compound F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.

Q3: How does this compound interact with the oncogenic protein K-Ras?

A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.

Q4: Are there any other protein targets that neoantimycins interact with?

A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to this compound, has been shown to downregulate GRP78 expression. []

Q5: What is the typical structure of this compound?

A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []

Q6: How does the structure of this compound relate to its biological activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of this compound epimers with varying cytotoxicity. []

Q7: Have any new this compound analogues been discovered?

A7: Yes, recent research has led to the discovery of several new this compound analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of this compound monomers linked to a benzene ring. []

Q8: How is the biosynthesis of this compound studied?

A8: this compound biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the this compound biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the this compound molecule. []

Q9: Can the production of specific neoantimycins be enhanced?

A9: Yes, researchers have successfully enhanced the production of desired this compound analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []

Q10: Are there any computational studies on this compound?

A10: Yes, computational approaches are being explored for this compound synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating this compound structures for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

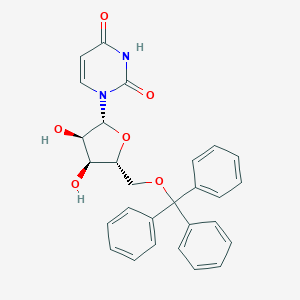

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)